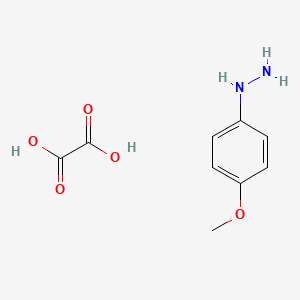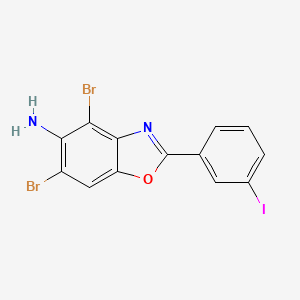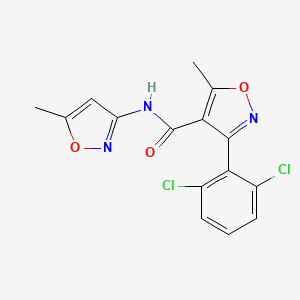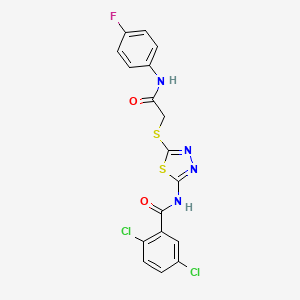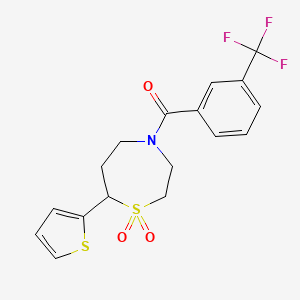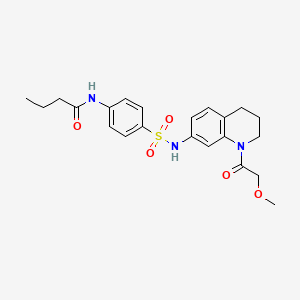
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide is a highly complex organic compound characterized by its multi-functional groups and unique structural attributes. It is employed across various scientific disciplines due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide involves a multi-step process:
Preparation of 2-methoxyacetyl compound: : This step involves reacting a methoxy compound with acetyl chloride under anhydrous conditions to yield 2-methoxyacetyl.
Formation of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline: : This tetrahydroquinoline derivative is synthesized through a cyclization reaction involving a suitable precursor.
Sulfamoylation Reaction: : The tetrahydroquinoline derivative undergoes sulfamoylation with sulfonyl chloride in the presence of a base such as pyridine.
Final Amidation: : The product is then subjected to a reaction with 4-aminophenylbutyramide under controlled conditions to yield the final compound.
Industrial Production Methods: On an industrial scale, the production involves similar steps but is optimized for large-scale efficiency, including:
Utilization of continuous flow reactors for each step to maintain high yield.
Implementation of advanced purification techniques like column chromatography to ensure purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : It undergoes oxidation reactions when exposed to strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: : Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.
Substitution: : The presence of multiple reactive groups allows it to undergo various nucleophilic and electrophilic substitution reactions.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: : Acids or bases, depending on the specific reaction desired.
Quinone Derivatives: : Formed through oxidation.
Alcohols/Amines: : Resulting from reduction.
Substituted Phenyl Derivatives: : Through various substitution reactions.
Scientific Research Applications
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide has diverse applications, including:
Chemistry: : Used as a precursor in synthesizing more complex molecules for materials science.
Biology: : Applied in studying enzyme inhibition due to its sulfonamide group.
Medicine: : Investigated for potential pharmaceutical uses, including antimicrobial and anticancer activities.
Industry: : Employed in the development of specialty chemicals with specific reactive properties.
Mechanism of Action
Molecular Targets and Pathways:
The compound often interacts with enzymes and proteins through its sulfamoyl group, inhibiting their activity.
The 2-methoxyacetyl group may bind to specific receptor sites, influencing biological pathways related to its intended use, such as cell growth inhibition in cancer.
Comparison with Similar Compounds
Similar Compounds:
N-(4-(N-(1-(2-ethoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide: : Similar structure but with an ethoxy group, leading to different reactivity.
N-(4-(N-(1-(2-methoxypropionyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide: : Variation in the acyl group, affecting its chemical behavior.
Unique Attributes: The unique combination of the methoxyacetyl and sulfonamide groups in N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butyramide grants it distinct reactivity and binding properties, setting it apart from its analogs and contributing to its broad application spectrum.
Properties
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-3-5-21(26)23-17-9-11-19(12-10-17)31(28,29)24-18-8-7-16-6-4-13-25(20(16)14-18)22(27)15-30-2/h7-12,14,24H,3-6,13,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVFXMDMMNZZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

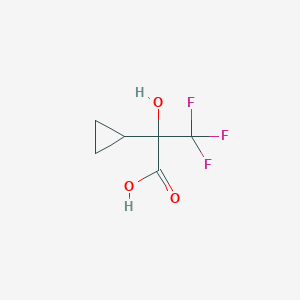

![ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2651455.png)

![N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2651459.png)
![3-Phenyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2651460.png)

